Product packaging for 2-Amino-6-methyl-3-nitropyridine(Cat. No.:CAS No. 21901-29-1)

2-Amino-6-methyl-3-nitropyridine

Cat. No.: B186383
CAS No.: 21901-29-1
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Description

Context and Significance of the Pyridine (B92270) Scaffold in Chemical Sciences

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgresearchgate.net Its presence is noted in numerous FDA-approved drugs, natural products like alkaloids and vitamins, and a wide range of functional materials. rsc.orgrsc.orgnih.gov The nitrogen atom imparts a polar and ionizable character to the molecule, which can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Furthermore, the pyridine nucleus serves as a versatile platform for chemical modification, allowing for the introduction of various functional groups to fine-tune its electronic and steric properties. enpress-publisher.comresearchgate.net This adaptability makes it a highly sought-after component in the design and synthesis of novel molecules with specific biological or material properties. enpress-publisher.com

The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, influences its reactivity. researchgate.net This characteristic makes direct and selective functionalization of the pyridine ring a challenging yet crucial area of research. researchgate.netresearchgate.net

Overview of Functionalized Pyridines in Academic Research

The functionalization of pyridines is a cornerstone of modern organic synthesis, with researchers continually developing new methods to introduce a wide array of substituents onto the pyridine core. researchgate.netnih.gov These efforts are driven by the need to create novel compounds for various applications, including pharmaceuticals, agrochemicals, and materials science. uni-muenster.dechemimpex.com

Research has traditionally focused on functionalizing the C2 and C4 positions of the pyridine ring, which are electronically favored for nucleophilic attack. researchgate.net However, recent advancements have opened up new avenues for the more challenging meta-functionalization at the C3 and C5 positions. uni-muenster.dephys.org These innovative strategies often involve temporary de-aromatization of the pyridine ring to reverse its electronic properties, enabling the introduction of a diverse range of functional groups. uni-muenster.dephys.org The ability to selectively functionalize all positions of the pyridine ring significantly expands the chemical space accessible to researchers, paving the way for the discovery of new molecules with enhanced properties. researchgate.net

Specific Research Focus on 2-Amino-6-methyl-3-nitropyridine

This compound is a substituted pyridine that has garnered significant attention as a key synthetic intermediate. chemimpex.comchemimpex.com Its structure, featuring an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position, provides a unique combination of electronic and steric features that make it a valuable building block in organic synthesis. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups enhances its reactivity and allows for a variety of chemical transformations. chemimpex.com

This compound is particularly utilized in the synthesis of more complex heterocyclic systems. For instance, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. google.com The amino group can participate in cyclization reactions to form fused ring systems.

The synthesis of this compound itself is a subject of study, with common methods involving the nitration of 2-amino-6-methylpyridine (B158447) (also known as 2-amino-6-picoline). google.comgoogleapis.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. google.comgoogleapis.com

Below are some of the key properties and identifiers for this compound:

PropertyValueSource
Molecular Formula C6H7N3O2 chemimpex.comnih.gov
Molecular Weight 153.14 g/mol chemimpex.comnih.gov
CAS Number 21901-29-1 chemimpex.comnih.gov
Appearance Yellow crystalline powder chemimpex.com
Melting Point 153-155 °C sigmaaldrich.com

Spectroscopic analysis, including 1H NMR, is used to confirm the structure of the synthesized compound. thermofisher.in Research has also been conducted on the structural and optical properties of related 2-N-phenylamino-methyl-nitro-pyridine isomers, providing further insight into the influence of substituents on the pyridine ring. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXSRQGDONHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280230
Record name 2-amino-3-nitro-6-methylpyridine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-29-1
Record name 21901-29-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-nitro-6-methylpyridine
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Record name 2-Amino-6-methyl-3-nitropyridine
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Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methyl 3 Nitropyridine and Its Derivatives

Advanced Synthetic Strategies for 2-Amino-6-methyl-3-nitropyridine

The synthesis of this compound and its derivatives relies on strategic chemical transformations, primarily involving the introduction of a nitro group onto a pre-existing pyridine (B92270) scaffold. The methodologies employed are dictated by the electronic properties of the pyridine ring and the influence of its substituents.

Nitration Approaches for Pyridine Rings

The introduction of a nitro group onto a pyridine ring is a challenging electrophilic aromatic substitution reaction. The pyridine ring's nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene. ntnu.no Consequently, harsh reaction conditions are often required, which can lead to low yields and side reactions. researchgate.net The presence of activating groups, such as amino and methyl groups, can facilitate the reaction, but also introduces challenges in controlling the position of nitration (regioselectivity).

Direct nitration is a common method for synthesizing nitropyridines. This typically involves treating the pyridine derivative with a mixture of concentrated nitric acid and sulfuric acid. For the synthesis of this compound, the starting material is 2-amino-6-methylpyridine (B158447).

The nitration of 2-aminopyridine (B139424), a closely related compound, serves as a model for this reaction. When nitrated, 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). ntnu.nosapub.org The reaction often proceeds through an initial N-nitration to form a nitramine intermediate (2-nitraminopyridine), which then rearranges upon heating in an acidic medium to the ring-nitrated products. ntnu.nosapub.org The formation of the 5-nitro isomer is often favored over the 3-nitro isomer. researchgate.net One report on the nitration of 2-amino-6-methylpyridine involved cooling concentrated sulfuric acid, slowly adding the starting material, and then adding a mixed acid (sulfuric and nitric acid) at 0°C to yield the nitrated product. guidechem.com

Optimization of direct nitration focuses on controlling the reaction temperature and the ratio of acids to maximize the yield of the desired isomer and minimize the formation of byproducts. Low temperatures can favor the formation of the kinetic product, the nitramine, while higher temperatures promote the rearrangement to the thermodynamic ring-nitrated products. sapub.org

Table 1: Conditions for Direct Nitration of Substituted 2-Aminopyridines

Starting MaterialNitrating AgentConditionsProduct(s)YieldReference
2-Amino-6-methylpyridineConc. H₂SO₄ / Conc. HNO₃0°CThis compound29% guidechem.com
2-AminopyridineNot specifiedNot specified2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine9:1 ratio of 5-nitro to 3-nitro researchgate.net
2-Amino-6-methoxypyridinePotassium Nitrate (B79036) / H₂SO₄Not specified2-Amino-6-methoxy-3-nitropyridine (B1334430)Not specified google.com

An alternative to direct nitration under strongly acidic conditions is an indirect method involving the formation of N-nitropyridinium intermediates. This approach avoids the harsh conditions that can lead to low yields with acid-sensitive substrates.

In this method, the pyridine compound is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane (B109758) or liquid sulfur dioxide. ntnu.noresearchgate.net This reaction forms an N-nitropyridinium salt. ntnu.noresearchgate.net This intermediate is not an electrophilic aromatic substitution. Instead, the N-nitropyridinium ion undergoes a subsequent reaction, for instance with aqueous sodium bisulfite, which leads to the formation of the 3-nitropyridine (B142982). ntnu.noresearchgate.net The mechanism is believed to involve the migration of the nitro group from the nitrogen atom to the C-3 position of the ring via a ntnu.noorganic-chemistry.org sigmatropic shift. researchgate.netepa.gov This method has been shown to produce 3-nitropyridine from pyridine in good yield. researchgate.net

Controlling the regioselectivity of nitration on the pyridine ring is a significant challenge. The pyridine nitrogen strongly deactivates the ortho (C2, C6) and para (C4) positions towards electrophilic attack. Therefore, electrophilic substitution, when it occurs, preferentially happens at the meta (C3, C5) positions. ntnu.noquimicaorganica.org

However, the substituents already on the ring also exert a strong directing influence. In the case of 2-amino-6-methylpyridine, the amino group is a powerful activating ortho- and para-directing group, while the methyl group is a weaker activating ortho- and para-director. This leads to a complex interplay of electronic effects. The amino group at C2 directs towards C3 and C5. The methyl group at C6 directs towards C5. The pyridine nitrogen deactivates C2, C4, and C6. The combination of these effects favors substitution at the C3 and C5 positions.

A major challenge is the inherent electronic properties of the pyridine ring, which often necessitate harsh reaction conditions that can be incompatible with sensitive functional groups and can lead to side product formation. acs.org A concept termed "electric hindrance" has been proposed to explain the regioselectivity in the nitration of 2-aminopyridine, suggesting that electrostatic repulsion between the positive charge on the protonated ring nitrogen and the incoming electrophile (nitronium ion) influences the position of attack, favoring the C5 position. sapub.orgresearchgate.net Achieving high regioselectivity for the less-favored 3-nitro isomer in the presence of a strong C5-directing amino group remains a synthetic hurdle.

Amination Reactions in Nitropyridine Synthesis

Amination reactions provide an alternative route to aminonitropyridines, starting from a nitrated pyridine. These methods are particularly useful when direct nitration of an aminopyridine is inefficient or lacks the desired regioselectivity.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of a nucleophile, such as an amino group, onto an electron-deficient aromatic ring, replacing a hydrogen atom. organic-chemistry.org This reaction is particularly effective for nitropyridines, where the electron-withdrawing nitro group activates the ring for nucleophilic attack.

The VNS amination of 3-nitropyridines has been shown to be a general method for preparing 2-amino-5-nitropyridines. rsc.orgrsc.org The reaction typically involves treating the 3-nitropyridine derivative with an aminating agent in the presence of a strong base. Common aminating agents include hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798). rsc.org The amination occurs with high regioselectivity at the position para to the nitro group (the C6 position relative to the nitro group at C3, which is the C2 position of the pyridine ring). ntnu.norsc.org This method provides a direct route to 2-amino-5-nitropyridine derivatives. While this specific methodology is more directly applicable to the synthesis of isomers of the target compound, the principles demonstrate a key strategy in functionalizing nitropyridines.

For example, reacting 3-nitropyridines with 4-amino-1,2,4-triazole and a base results in 2-amino-5-nitropyridines with high regioselectivity. rsc.org This contrasts with other amination methods, such as using liquid ammonia (B1221849) and potassium permanganate (B83412), which can produce mixtures of ortho and para isomers. rsc.org

Table 2: Vicarious Nucleophilic Amination of 3-Nitropyridines

SubstrateAminating AgentProductYieldReference
3-NitropyridineHydroxylamine2-Amino-5-nitropyridineModerate to Good ntnu.norsc.org
3-Nitropyridine4-Amino-1,2,4-triazole2-Amino-5-nitropyridineModerate to Good ntnu.norsc.org
4-Ethoxy-3-nitropyridineSulfenamides2-Amino-4-ethoxy-5-nitropyridine75% rsc.org
6-Methoxy-3-nitropyridineSulfenamides2-Amino-3-nitro-6-methoxypyridine42% rsc.org
Oxidative Amination Techniques

Oxidative amination serves as a crucial method for introducing amino groups into pyridine rings. For 3-nitropyridines, these reactions can be influenced by reaction conditions to control regioselectivity. Generally, at lower temperatures, the reaction is under kinetic control, with the position of amination determined by the electron density of the ring carbons. ntnu.no Conversely, higher temperatures favor thermodynamic control, where the stability of the σ-adduct intermediate dictates the final product. ntnu.no

In the case of 3-nitropyridine, oxidative amination with potassium permanganate in liquid ammonia at -33°C yields a mixture of isomers. However, performing the reaction at room temperature in a DMSO/water mixture saturated with ammonia leads to the selective formation of 2-amino-5-nitropyridine in a 66% yield. ntnu.no This highlights the significant impact of temperature and solvent on the regiochemical outcome.

Wozniak and Szpakiewicz reported that various nitropyridines react with potassium permanganate in liquid methylamine (B109427) at -7°C. ntnu.no Specifically, the reaction with 3-nitropyridine produced 2-methylamino-5-nitropyridine (B1361840) as the major product (65% yield), alongside a minor amount of 2,6-dimethylaminopyridine (3% yield). ntnu.no

A practical, one-pot procedure for the amination of nitropyridones involves silylation followed by coupling with primary amines. acs.org This method has been successfully demonstrated on a kilogram scale and is particularly effective for highly activated nitropyridones, which readily undergo amination. acs.org The process avoids hazardous reagents like POCl3, which are often used for activating heterocycles for amine addition. acs.org

ReactantReagents and ConditionsProduct(s)Yield
3-NitropyridineKMnO4, liquid NH3, -33°CMixture of isomersNot specified
3-NitropyridineKMnO4, NH3-saturated DMSO/water, room temperature2-Amino-5-nitropyridine66%
3-NitropyridineKMnO4, liquid CH3NH2, -7°C2-Methylamino-5-nitropyridine, 2,6-Dimethylaminopyridine65%, 3%
Nitropyridone1. HMDS, CH3CN; 2. Primary amine, 60°CAminated nitropyridoneNot specified
Nucleophilic Substitution Strategies with Nitrogen Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of nitropyridines. The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles.

Vicarious nucleophilic substitution (VNS) offers a selective method for aminating 3-nitropyridines. rsc.org Using aminating agents like hydroxylamine and 4-amino-1,2,4-triazole, amination occurs selectively at the position para to the nitro group (the 6-position). ntnu.norsc.org While hydroxylamine allows for a simpler work-up procedure, 4-amino-1,2,4-triazole often provides better yields for certain substrates. rsc.org This method is particularly advantageous for synthesizing 4-substituted 2-amino-5-nitropyridines, which are otherwise difficult to prepare. ntnu.no

The reaction of 2-chloro-6-methyl-3-nitropyridine (B1586791) with ammonia via nucleophilic substitution replaces the chlorine atom with an amino group to yield this compound. pipzine-chem.com The efficiency of this reaction is dependent on factors such as ammonia concentration, temperature, and reaction time. pipzine-chem.com

In the case of 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution with ethyl piperazine-1-carboxylate is favored at the 2-position. stackexchange.com This regioselectivity is attributed to kinetic control, where the strong inductive electron-withdrawing effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com

ReactantNucleophile/ReagentProductKey Feature
3-NitropyridinesHydroxylamine or 4-Amino-1,2,4-triazole2-Amino-5-nitropyridinesSelective amination para to the nitro group. ntnu.norsc.org
2-Chloro-6-methyl-3-nitropyridineAmmoniaThis compoundSubstitution of chlorine by an amino group. pipzine-chem.com
2,6-Dichloro-3-nitropyridineEthyl piperazine-1-carboxylateEthyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylateKinetically controlled substitution at the C-2 position. stackexchange.com

Introduction of Methyl and Other Alkyl Groups

The introduction of methyl and other alkyl groups onto the pyridine ring can be achieved through various synthetic strategies. One common approach involves the derivatization of chloro-nitropyridine precursors.

For instance, 2-methyl-3-nitropyridines can be synthesized from the corresponding 2-chloro-3-nitropyridines. nih.gov The process involves a reaction with diethyl malonate, followed by acidic hydrolysis and decarboxylation to yield the desired 2-methyl-3-nitropyridine. nih.gov This multi-step method highlights the utility of malonic ester chemistry in the functionalization of pyridine rings.

Derivatization from Halogenated Pyridine Precursors

Halogenated pyridines, particularly chloro-nitropyridines, are versatile precursors for the synthesis of various substituted pyridine derivatives, including this compound.

Chloro-Nitropyridine to Amino-Nitropyridine Conversions

The conversion of a chloro-nitropyridine to an amino-nitropyridine is a key synthetic transformation. As previously mentioned, this compound can be synthesized from 2-chloro-6-methyl-3-nitropyridine through a nucleophilic substitution reaction with ammonia. pipzine-chem.com

Similarly, 2-amino-6-methoxy-3-nitropyridine is synthesized from 2-amino-6-chloro-3-nitropyridine (B151482). chemicalbook.com In this reaction, sodium methoxide (B1231860) in methanol (B129727) is used to displace the chlorine atom. The reaction is typically carried out at a controlled temperature of 25-30°C for several hours, resulting in a high yield (86. 5%) and purity (99. 0%) of the desired product. chemicalbook.com

Hydrolysis and Decarboxylation Pathways

Hydrolysis and decarboxylation reactions are often employed as subsequent steps in a synthetic sequence to arrive at the final desired product. The synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines serves as a prime example. researchgate.net The initial reaction with a malonic ester anion introduces a dicarboxylate moiety, which is then removed through acidic hydrolysis and decarboxylation to install the methyl group. nih.govresearchgate.net

Mechanisms of Chemical Transformations Involving this compound

The chemical transformations of this compound and its derivatives are governed by several key mechanistic principles, primarily related to the electronic nature of the substituted pyridine ring.

The regioselectivity of nucleophilic substitution on nitropyridine rings is a critical aspect. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. stackexchange.com However, the inductive effect of the nitro group also plays a significant role, making the adjacent carbon atoms more electron-deficient. stackexchange.com In cases like the substitution on 2,6-dichloro-3-nitropyridine, the kinetically favored product arises from the attack at the C-2 position, which is more strongly influenced by the inductive effect of the adjacent nitro group. stackexchange.com

In oxidative amination reactions, the mechanism involves the formation of a σ-adduct intermediate. The stability of this intermediate determines the regiochemical outcome under thermodynamic control. ntnu.no For instance, in the amination of quinoline, attack at the C-4 position leads to a more stable σ-adduct where one of the aromatic rings remains intact in the resonance structures, favoring the formation of 4-aminoquinoline (B48711) at higher temperatures. ntnu.no A similar principle applies to the oxidative amination of 3-nitropyridines, where temperature and reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. ntnu.no

Nitro Group Migration Phenomena and Mechanistic Elucidation

The migration of a nitro group in pyridine rings is a significant transformation, with the mechanism of nitration of pyridines often involving a complex series of steps. One established method for the nitration of pyridine and its derivatives utilizes dinitrogen pentoxide (N₂O₅). ntnu.noresearchgate.net This reaction does not proceed via a direct electrophilic aromatic substitution. Instead, the pyridine nitrogen atom initially attacks the dinitrogen pentoxide to form an N-nitropyridinium nitrate intermediate. ntnu.noresearchgate.net

This intermediate is then susceptible to nucleophilic attack. In the presence of a bisulfite nucleophile, attack can occur at the 2- or 4-position of the pyridine ring, leading to the formation of N-nitro-dihydropyridine sulfonate intermediates. ntnu.no For the formation of a 3-nitropyridine, the crucial step involves the migration of the nitro group from the nitrogen atom to the C-3 position of the ring. ntnu.noresearchgate.net Mechanistic studies suggest that this migration occurs through a ntnu.noscispace.com sigmatropic shift. ntnu.noresearchgate.net This concerted pericyclic reaction involves the movement of the nitro group across the pyridine ring system. Following the migration, elimination of two bisulfite ions re-aromatizes the ring to yield the final 3-nitropyridine product. ntnu.no

In some cases, nitro group migration has also been observed during nucleophilic substitution reactions of halonitropyridines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group has migrated from the 4-position to the 3-position. clockss.orgsemanticscholar.org This type of rearrangement is influenced by the solvent, with polar aprotic solvents favoring the nitro group migration. clockss.orgsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of pyridine rings, particularly when activated by electron-withdrawing groups such as a nitro group. wikipedia.orgyoutube.com The presence of a nitro group significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. youtube.com The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

Substituent Effects on Regioselectivity in SNAr

The position of substituents on the pyridine ring plays a critical role in directing the regioselectivity of SNAr reactions. Electron-withdrawing groups, like the nitro group, are most effective at activating the positions ortho and para to them. wikipedia.orgstackexchange.com This is due to their ability to delocalize the negative charge of the Meisenheimer intermediate through resonance.

In a molecule such as this compound, the nitro group at the 3-position would activate the 2- and 4-positions for nucleophilic attack. However, the existing amino group at the 2-position and the methyl group at the 6-position will also influence the reactivity and regioselectivity. The inductive effect of the nitro group can also make the adjacent carbons more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com For example, in 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at the 2-position, which is ortho to the nitro group, likely due to the strong inductive electron-withdrawing effect of the nitro group making the C-2 position more electrophilic. stackexchange.com

The electronic nature of the nucleophile also impacts the reaction. Stronger nucleophiles generally lead to faster reaction rates in SNAr reactions. nih.gov

Reactivity with Sulfur and Other Heteroatom Nucleophiles

Nitropyridines readily react with a variety of heteroatom nucleophiles, including those containing sulfur, nitrogen, and oxygen. nih.gov Thiolate anions, in particular, have been shown to be effective nucleophiles in the substitution of a nitro group on the pyridine ring. nih.gov For instance, 2-methyl- and 2-styryl-3-nitropyridines react with thiolate anions to give the corresponding thioether products in good yields. nih.gov

Interestingly, in some cases, the nitro group itself can act as a leaving group in SNAr reactions, even when other potential leaving groups like halogens are present. nih.gov This highlights the high electrophilicity conferred upon the carbon to which the nitro group is attached. The reaction of 2-R-3-nitropyridines with various anionic sulfur, nitrogen, and oxygen nucleophiles has been shown to result in the substitution of the nitro group. nih.gov

The table below summarizes the outcomes of SNAr reactions of some 3-nitropyridine derivatives with sulfur nucleophiles.

3-Nitropyridine DerivativeNucleophileProductYield (%)
2-methyl-3-nitropyridineBenzylthiol2-methyl-3-(benzylthio)pyridine85
2-styryl-3-nitropyridine4-chlorothiophenol2-styryl-3-(4-chlorophenylthio)pyridine92
5-bromo-2-methyl-3-nitropyridineBenzylthiol5-bromo-2-methyl-3-(benzylthio)pyridine78

Data compiled from various studies on the reactivity of nitropyridines.

Electrophilic Aromatic Substitution (EAS) in Nitropyridine Systems

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene. youtube.comwikipedia.org The electronegative nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. wikipedia.org The presence of a strong electron-withdrawing group like a nitro group further deactivates the ring, making EAS reactions on nitropyridines particularly difficult. pipzine-chem.com

However, the existing substituents on the ring will direct any potential EAS reaction. The amino group in this compound is an activating group and an ortho-, para-director. Conversely, the nitro group is a deactivating group and a meta-director. The methyl group is weakly activating and an ortho-, para-director. The interplay of these directing effects would determine the position of any electrophilic attack, should the reaction conditions be harsh enough to overcome the inherent deactivation of the ring. In general, for pyridine itself, electrophilic substitution, when it does occur, tends to happen at the 3-position. youtube.com

Intramolecular Rearrangement Reactions

Nitraminopyridine Rearrangements

The rearrangement of nitraminopyridines is a key reaction for the synthesis of aminonitropyridines. This acid-catalyzed reaction involves the migration of a nitro group from an exocyclic nitrogen atom to a carbon atom on the pyridine ring. The rearrangement of 2-nitraminopyridine in concentrated sulfuric acid primarily yields 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. publish.csiro.au

The mechanism of this rearrangement has been a subject of study, with evidence suggesting that it may proceed through a dissociative pathway involving the formation of a pyridinamine and a nitronium ion. publish.csiro.au Ring nitration is favored by conditions that promote the initial dissociation of the nitramine. researchgate.net The subsequent nitration of the pyridinamine then occurs via a standard SEAr mechanism. publish.csiro.au The concentration of the acid has a significant effect on the reaction, with lower acid concentrations sometimes favoring the formation of pyridin-2-one byproducts. researchgate.net

The table below presents data on the rearrangement of a series of 4-substituted-2-nitraminopyridines.

Substituent (X) at C4Isomer Ratio (3-nitro:5-nitro)
H1:1.5
Me1:2.3
Br1:0.9
Cl1:0.8
MeO1:0.4

Data adapted from kinetic studies on the nitraminopyridine rearrangement. publish.csiro.au

Green Chemistry and Sustainable Synthetic Approaches in the Functionalization of this compound

The development of synthetic methodologies for pyridine derivatives, such as this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This section explores sustainable synthetic strategies, including metal-free catalysis, one-pot reaction sequences, and holistic 3E (Ecologically, Economically, and Environmentally-friendly) methods, as they apply to the synthesis and functionalization of this important class of compounds.

Metal-Free Catalysis in Pyridine Functionalization

The functionalization of carbon-hydrogen (C–H) bonds is a powerful tool for modifying organic molecules. Traditionally, these reactions have relied on transition-metal catalysts. However, the use of these metals can lead to environmental contamination and product contamination with toxic residues. Consequently, there is a growing interest in developing metal-free C-H functionalization methods. oiccpress.comrsc.org These approaches offer a more sustainable and cost-effective alternative for the synthesis of complex molecules. rsc.org

Metal-free strategies for C-H bond functionalization often involve the use of alternative activators or catalysts that are less toxic and more environmentally benign. rsc.org While specific applications to this compound are not extensively documented, the principles of metal-free C-H functionalization can be applied to this and related pyridine derivatives. For instance, methods for the direct vinylation of quinoxalin-2(1H)-ones under metal-free conditions have been reported, demonstrating the feasibility of forming new carbon-carbon bonds without metal catalysts. frontiersin.org Such reactions are typically promoted by an oxidant in the absence of a metal or ligand. frontiersin.org

Another approach involves the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the ring expansion of 2-allyl-2H-azirines to form substituted pyridines in a metal-free manner. organic-chemistry.org This method showcases the potential for constructing the pyridine ring itself without the need for transition metals. organic-chemistry.org The development of such metal-free methods is a significant step towards more sustainable chemical synthesis.

Table 1: Comparison of Metal-Catalyzed vs. Metal-Free C-H Functionalization
FeatureMetal-Catalyzed C-H FunctionalizationMetal-Free C-H Functionalization
CatalystTransition metals (e.g., Palladium, Rhodium, Copper)Organic bases (e.g., DBU), non-metallic oxidants, or catalyst-free systems frontiersin.orgorganic-chemistry.org
Environmental ImpactPotential for heavy metal contamination of products and waste streamsReduced environmental impact due to the absence of toxic metals rsc.org
CostOften high due to the cost of precious metal catalystsGenerally lower cost due to the use of cheaper and more abundant reagents rsc.org
Product PurityRisk of metal impurities in the final product, requiring extensive purificationHigher product purity with no metal contamination

One-Pot Synthetic Sequences for Efficiency

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov These sequences reduce solvent consumption, energy usage, and waste generation, while also saving time and labor. nih.govsemanticscholar.org Multicomponent reactions (MCRs), a type of one-pot reaction where three or more reactants combine to form a single product, are particularly powerful for the rapid construction of complex molecules like pyridine derivatives. nih.govnih.govebrary.net

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to this compound, has been achieved through one-pot, multicomponent reactions. For example, a facile synthesis of these compounds can be achieved by reacting aromatic aldehydes, malononitrile, and methyl ketones with ammonium (B1175870) acetate (B1210297) under solvent-free conditions. semanticscholar.orgmdpi.com The use of microwave irradiation can further accelerate these reactions, leading to high yields in a short amount of time. semanticscholar.org

The general scheme for a one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be represented as follows:

An aromatic aldehyde, malononitrile, a ketone (or methyl ketone), and ammonium acetate are combined in a single reaction vessel.

The reaction can be promoted by a catalyst, such as nanostructured diphosphate (B83284) Na2CaP2O7, or simply by heating, sometimes under microwave irradiation. semanticscholar.orgmdpi.com

The reaction proceeds through a series of intermediates that are not isolated.

The final product, a highly substituted 2-aminopyridine, is obtained after a simple work-up procedure.

This approach allows for the efficient generation of a library of substituted pyridines with diverse functionalities. While a specific one-pot synthesis for this compound is not detailed in the provided search results, the successful application of this methodology to similar structures suggests its potential for the synthesis of the target compound and its derivatives.

Table 2: Examples of One-Pot Syntheses of Substituted Pyridines
Starting MaterialsReaction ConditionsProduct TypeKey Advantages
Aromatic aldehydes, malononitrile, methyl ketones, ammonium acetateSolvent-free, microwave irradiation semanticscholar.org2-amino-3-cyanopyridinesShort reaction times, high yields, environmentally friendly semanticscholar.org
Aromatic aldehydes, malononitrile, methyl ketones/cyclohexanone, ammonium acetateNanostructured Na2CaP2O7 catalyst, solvent-free, 80 °C mdpi.com2-amino-3-cyanopyridinesHigh yields, reusable catalyst, environmentally benign mdpi.com
Enaminones, malononitrile, primary aminesSolvent-free nih.gov2-amino-3-cyanopyridinesEfficient, easy access to a variety of substituted 2-aminopyridines nih.gov

Ecologically, Economically, and Environmentally-Friendly (3E) Methods

The concept of "3E" (Ecologically, Economically, and Environmentally-friendly) methods provides a holistic framework for developing sustainable chemical processes. This approach goes beyond simply reducing waste and considers the entire lifecycle of a chemical process, from the sourcing of raw materials to the final disposal of byproducts.

A notable example of a 3E method is the innovative process for the synthesis of 5-nitro-2-diethylamino-6-methylpyridine, a close analog of this compound. nanobioletters.comresearchgate.net This process involves the nitration of 2-diethylamino-6-methylpyridine using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). nanobioletters.comresearchgate.net The key innovation of this method is the elimination of the chromatography column separation step, which is a material- and energy-intensive process that generates a significant amount of silica (B1680970) gel waste. nanobioletters.comresearchgate.net

The optimized 3E process involves the following key steps:

Reaction: 2-diethylamino-5-methylpyridine is added to concentrated sulfuric acid at a controlled temperature. A 65% nitric acid solution is then added to the mixture. nanobioletters.com

Neutralization and Extraction: After the reaction is complete, the mixture is neutralized with an aqueous solution of sodium hydroxide (B78521) and sodium carbonate. The product is then extracted with ethyl acetate. researchgate.net

Purification: Instead of chromatography, the purification is achieved through a series of washes and concentration steps, which significantly reduces waste and resource consumption. researchgate.net

The study optimized several reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts. The mole ratio of nitric acid to the starting pyridine derivative was found to be a critical factor, with a ratio of about 1.2 minimizing the amount of unreacted starting material. nanobioletters.com

This 3E method for the synthesis of a 5-nitropyridine derivative demonstrates that by carefully designing the reaction and purification protocol, it is possible to develop chemical processes that are not only more environmentally friendly but also more economical.

Table 3: Comparison of Traditional vs. 3E Synthesis of 5-nitro-2-diethylamino-6-methylpyridine
Process StepTraditional Method3E Method
PurificationChromatography column separation nanobioletters.comresearchgate.netExtraction and washing nanobioletters.comresearchgate.net
Waste GenerationLarge amounts of silica gel and solvent waste from chromatography nanobioletters.comMinimal waste, primarily aqueous solutions from washing steps researchgate.net
Resource ConsumptionHigh consumption of silica gel and solventsReduced consumption of materials and energy
Economic ViabilityLess economical due to the cost of chromatography materials and waste disposalMore economical due to the elimination of the costly chromatography step

Computational and Theoretical Chemistry Studies of 2 Amino 6 Methyl 3 Nitropyridine and Analogues

Quantum Chemical Characterization of Molecular Structures

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches allow for the precise determination of molecular geometries and electronic properties.

Theoretical studies on 2-amino-6-methyl-3-nitropyridine (2A3N6MP) and its analogues frequently employ Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. journalijar.com The B3LYP exchange-correlation functional is commonly used in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. journalijar.com These computational methods are used to optimize the molecular geometry, and the results are often compared with experimental data from X-ray crystallography to validate the theoretical model. journalijar.comresearchgate.net For the optimized geometry of the title molecule, the absence of imaginary frequency modes confirms a true minimum on the potential energy surface. journalijar.com

For instance, the geometry of 2-amino-3-nitropyridine (B1266227) (ANP) has been optimized using both DFT (B3LYP) and ab-initio (MP2) methods with a 6-311++G(d,p) basis set. researchgate.net The calculated bond lengths and angles show good correlation with experimental X-ray diffraction data. researchgate.netnajah.edu Similarly, studies on 2-N-phenylamino-6-methyl-3-nitropyridine (PA3N6MP) have utilized DFT calculations to obtain optimized geometrical parameters, which were then compared with X-ray molecular structures. nih.gov Computational modeling can also be used to predict regioselectivity; for example, DFT calculations at the B3LYP/6-31G* level can predict the preferential site of nitration.

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for 2-Amino-3-nitropyridine (ANP)

ParameterBond/AngleExperimental (X-ray)Calculated (B3LYP/6-311++G(d,p))
Bond Length (Å)N(1)-C(2)1.3551.369
Bond Length (Å)C(2)-N(7)1.3411.358
Bond Length (Å)C(3)-N(8)1.4491.453
Bond Angle (°)C(6)-N(1)-C(2)117.8117.9
Bond Angle (°)N(1)-C(2)-C(3)122.1122.3
Bond Angle (°)N(1)-C(2)-N(7)117.3117.0

Source: Data adapted from Mahfouz, R. M. (2015). najah.edu

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. najah.edu The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. najah.edu The energy gap between the HOMO and LUMO is a significant parameter that characterizes molecular electrical transport properties, chemical reactivity, and kinetic stability. najah.edutandfonline.com

For this compound and its analogues, the HOMO is typically distributed over the amino group and the pyridine (B92270) ring, while the LUMO is primarily located on the nitro group. nih.govresearchgate.net This distribution implies that a HOMO-LUMO transition results in a transfer of electron density from the amino group and the ring to the nitro group. najah.edunih.gov This intramolecular charge transfer is a key feature of such amino-nitro aromatic systems. researchgate.net

Theoretical calculations for 2-amino-3-nitro-6-methyl pyridine (2A3N6MP) show that the energy gap between the HOMO and LUMO indicates that charge transfer occurs within the molecule, rendering it a chemically soft molecule. journalijar.com Similarly, studies on 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP) have used the B3LYP/cc-pVTZ basis set to determine HOMO and LUMO energies. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Pyridine Derivatives

CompoundMethod/Basis SetE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)
2-Amino-3-nitropyridineB3LYP/6-311++G(d,p)-6.49-2.533.96
2,6-DiaminopyridineB3LYP/6–311++G(d,p)-5.146-0.7894.357
2-Amino-3-methyl-5-nitropyridineB3LYP/cc-pVTZ-6.68-2.823.86

Source: Data adapted from Mahfouz, R. M. (2015), Al-Mokhtar, M. A., et al. (2024), and Murugesan, P., et al. (2019). najah.edutandfonline.comnih.gov

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, including the identification of short-lived intermediates and the calculation of reaction energetics.

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods can locate the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. For instance, in the gas-phase elimination kinetics of certain esters, computational studies help to elucidate the mechanism. acs.org In the context of nitropyridines, understanding the reactivity of the nitro group during functionalization can be explained through transition-state analysis. Computational studies can reveal the activation energy for substitution at different positions on the pyridine ring, providing insight into why a reaction favors one site over another.

For the nitration of pyridines, computational studies have been crucial in revealing the reaction mechanism. It has been shown that the reaction of pyridine with dinitrogen pentoxide does not proceed via a typical electrophilic aromatic substitution. researchgate.netresearchgate.net Instead, the mechanism involves a researchgate.netmdpi.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netresearchgate.net Computational modeling of this pathway helps to explain the observed product distribution and reaction kinetics. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict various types of spectra, which aids in the interpretation of experimental results and the structural elucidation of newly synthesized compounds. Theoretical calculations of vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts are routinely performed for nitropyridine derivatives. researchgate.netnajah.edu

For example, the vibrational frequencies of 2-amino-3-nitropyridine and its analogues have been calculated using DFT methods. najah.eduresearchgate.net The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to good agreement with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). najah.edunih.gov The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed experimentally, allowing for the assignment of electronic transitions, such as π→π* excitations. najah.edunih.gov For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is used to calculate the chemical shifts of ¹H and ¹³C nuclei, which can then be compared to experimental data. researchgate.netnajah.edu

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Amino-3-nitropyridine

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)Assignment
ν(N-H)34883575Asymmetric NH₂ stretch
ν(N-H)33603450Symmetric NH₂ stretch
ν(C-H)31003221C-H stretch
ν(NO₂)15601555Asymmetric NO₂ stretch
ν(NO₂)13501345Symmetric NO₂ stretch

Source: Data adapted from Mahfouz, R. M. (2015). najah.edu

Vibrational Spectra Simulations (Infrared)

Computational simulations of vibrational spectra, particularly infrared (IR) spectra, are instrumental in understanding the molecular structure and bonding of this compound and its analogues. Density Functional Theory (DFT) is a commonly used method for these simulations.

Theoretical studies on related compounds, such as 2-amino-3-nitro-6-methyl pyridine, have utilized DFT and ab initio Hartee Fock (HF) methods with the 6-311++G(d,p) basis set to optimize the molecular geometry and predict vibrational frequencies. journalijar.com For the optimized geometry of 2-amino-3-nitro-6-methyl pyridine, no imaginary frequency modes were obtained, indicating a true minimum on the potential energy surface. journalijar.com

In a study on 2-amino-3-methyl-5-nitropyridine, DFT calculations at the B3LYP/cc-pVTZ level were used to compute the vibrational frequencies. nih.gov The calculated frequencies were then scaled and compared with experimental Fourier Transform Infra-Red (FTIR) and FT-Raman spectra, showing good agreement. nih.gov Similarly, for 2-amino-3-nitropyridine, theoretical IR spectra were simulated using both DFT (B3LYP) and MP2 methods with a 6-311++G(d,p) basis set, and the results were found to be in good agreement with experimental data. najah.edu The small discrepancies between experimental and calculated values are often attributed to the fact that calculations are performed for a single molecule in the gaseous phase, while experiments are typically conducted in the solid phase where intermolecular interactions, such as hydrogen bonding, are present. najah.edu

The vibrational spectra of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers have also been analyzed using DFT calculations, providing insights into the influence of the methyl group position on the molecular vibrations. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-3-nitropyridine

Vibrational ModeExperimental (FT-IR)Calculated (B3LYP/6-311++G(d,p))
C-H stretching31003221
C-H out-of-plane bending950992

Source: Data compiled from a study on 2-amino-3-nitropyridine. najah.edu

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose.

For 2-amino-3-nitropyridine, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method in a DMSO solvent model (IEF-PCM) and showed good correlation with experimental data. najah.eduresearchgate.net Similarly, a study on 2-amino-3-methylpyridine (B33374) reported the calculation of ¹H and ¹³C NMR chemical shifts using the GIAO method, with correlation coefficients between calculated and experimental shifts being 0.92 for ¹H and 0.998 for ¹³C. researchgate.net

Computational predictions of NMR spectra have also been performed for 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers, aiding in the assignment of experimental signals and understanding the electronic environment of the nuclei. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Analogues of this compound

CompoundNucleusMethodPredicted Chemical Shift (ppm)
2-Amino-3-nitropyridine¹HGIAO/IEF-PCM (DMSO)Varies by position
2-Amino-3-nitropyridine¹³CGIAO/IEF-PCM (DMSO)Varies by position
2-Amino-3-methylpyridine¹HGIAOVaries by position
2-Amino-3-methylpyridine¹³CGIAOVaries by position

Note: Specific chemical shift values are highly dependent on the molecular structure and the computational method employed.

Theoretical Investigations of Thermochemical Properties

Enthalpies of Formation Calculations (Gas and Solid Phase)

The enthalpy of formation is a key thermochemical property that provides insight into the stability of a compound. Computational methods can be used to estimate these values for both the gas and solid phases.

A theoretical study on 2-amino-3-nitro-6-methyl pyridine calculated its thermodynamic properties using ab initio Hartee Fock (HF) and density functional theory (DFT) methods with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set. journalijar.com While specific values for the enthalpy of formation were not detailed in the abstract, the study highlights the capability of these computational methods to determine such properties. The standard solid enthalpy of combustion (ΔcH°solid) and the solid phase enthalpy of formation at standard conditions (ΔfH°solid) are crucial parameters in these studies. chemeo.com

Bond Dissociation Energy Analysis for Thermal Stability

Bond dissociation energy (BDE) is a critical parameter for assessing the thermal stability of a molecule. It represents the energy required to break a specific bond homolytically. Computational chemistry allows for the calculation of BDEs, providing insights into the weakest bonds within a molecule and its likely decomposition pathways. While specific BDE analyses for this compound were not found in the initial search, the methodologies are well-established. Such analyses would typically involve optimizing the geometry of the molecule and the resulting radical fragments to calculate the energy difference, which corresponds to the BDE. The thermal stability of related compounds, such as 3-Methoxy-6-methyl-2-nitropyridine, has been noted as an important characteristic.

Computational Approaches in Crystal Engineering

Prediction of Crystal Packing and Intermolecular Interactions

Computational methods are increasingly used in crystal engineering to predict how molecules will pack in a crystal lattice and to understand the nature of the intermolecular interactions that stabilize the crystal structure.

Studies on analogues such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine have utilized X-ray crystallography and theoretical modeling to gain insights into their bonding interactions and potential reactivity. mdpi.com For instance, 2-N-phenylamino-3-nitro-6-methylpyridine crystallizes in the monoclinic space group P2₁/n. mdpi.com The crystal structure is stabilized by N-H···O hydrogen bonds. mdpi.com

In a broader context of pyridine derivatives, research on 2-amino-4-methyl-3-nitropyridine (B139313) and its dinitro and nitro isomers revealed that their crystal structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, often forming layered arrangements with dimeric motifs. researchgate.net The prediction of collision cross section (CCS) values through computational methods also aids in characterizing the gas-phase conformation of ions, which can be correlated with crystal packing. uni.lu

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method, combined with quantum theory of atoms in molecules (QT-AIM) and reduced-density gradient (RDG) analysis, has been used to study the crystal of a tetrahydrothienopyridine derivative, revealing stabilization through various hydrogen bonds and van der Waals forces. mdpi.com These computational techniques are directly applicable to understanding the crystal engineering principles of this compound.

Analysis of Electrostatic Complementarity in Supramolecular Synthons

The deliberate design of molecular crystals with desired physical and chemical properties is heavily reliant on a deep understanding of the intermolecular interactions that govern the self-assembly of molecules in the solid state. In the case of this compound and its analogues, computational and theoretical chemistry studies have been instrumental in elucidating the nature and strength of the supramolecular synthons that dictate their crystal packing. A key aspect of this analysis is the concept of electrostatic complementarity, which refers to the favorable interaction between positive and negative regions of the electrostatic potential on the surfaces of adjacent molecules.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided significant insights into the intermolecular interactions of aminonitropyridine derivatives. For instance, a study on 2-amino-4-methyl-3-nitropyridine, a structural isomer of the title compound, revealed that the crystal structure is stabilized by a combination of N-H···N and N-H···O hydrogen bonds. nih.gov These interactions lead to a layered arrangement characterized by a dimeric N-H···N motif, where the molecular units are related by an inversion center. nih.gov This dimeric synthon is a classic example of electrostatic complementarity, where the hydrogen bond donor (the amino group) has a positive electrostatic potential, and the acceptor (the pyridine nitrogen) possesses a negative electrostatic potential.

The molecular electrostatic potential (MESP) is a powerful tool for visualizing and quantifying the electrostatic nature of molecules and predicting their intermolecular interactions. The three-dimensional MESP map is related to the electron density and is crucial in understanding nucleation and crystal growth processes. mdpi.com By mapping the calculated 3D MESP onto the total electron density isosurface, the size, shape, charge density, and sites of chemical reactivity can be illustrated. mdpi.com In aminonitropyridine systems, the arrangement of neighboring molecules within stacks and between stacks is a direct result of electrostatic interactions between molecular fragments with opposite signs of electrostatic potential. mdpi.com

For this compound, theoretical studies have been conducted to calculate its molecular structure, electronic properties, and thermodynamic parameters using both ab initio Hartree-Fock (HF) and DFT methods. journalijar.com These calculations provide the foundational data for understanding the molecule's electrostatic landscape. The optimized molecular geometry is a critical first step, as it determines the spatial arrangement of atoms and functional groups, which in turn dictates the regions of positive and negative electrostatic potential.

The primary supramolecular synthons observed in the crystal structures of aminonitropyridine derivatives involve the amino and nitro groups, as well as the pyridine nitrogen atom. The amino group typically acts as a hydrogen bond donor, while the nitro group's oxygen atoms and the pyridine nitrogen atom serve as hydrogen bond acceptors. The electrostatic complementarity between these functional groups is the driving force for the formation of robust and predictable hydrogen-bonded networks.

Below are tables detailing the calculated geometrical parameters and interaction energies for supramolecular synthons found in aminonitropyridine derivatives, which are representative of the interactions involving this compound.

Table 1: Representative Hydrogen Bond Geometries in Aminonitropyridine Dimers

Hydrogen BondD-H···A Angle (°)H···A Distance (Å)D···A Distance (Å)
N-H···N170-1752.1-2.33.0-3.2
N-H···O (nitro)160-1702.2-2.42.9-3.1

Note: Data are typical values derived from computational studies on aminonitropyridine derivatives and serve as an illustrative example.

Table 2: Calculated Interaction Energies for Supramolecular Synthons

SynthonMethodBasis SetInteraction Energy (kcal/mol)
N-H···N DimerDFTB3LYP/6-311G(2d,2p)-5.0 to -7.0
N-H···O DimerDFTB3LYP/6-311G(2d,2p)-4.0 to -6.0

Note: These values are representative and can vary depending on the specific molecular environment and computational method employed.

The analysis of electrostatic complementarity in the supramolecular synthons of this compound and its analogues demonstrates the critical role of directed intermolecular interactions in the formation of their solid-state structures. The predictable nature of these hydrogen bonding motifs, driven by the electrostatic attraction between electron-rich and electron-poor regions of the molecules, is a cornerstone of crystal engineering with this class of compounds.

Applications in Advanced Chemical Research and Development

Role in Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-Amino-6-methyl-3-nitropyridine is highly valued as a key intermediate. fishersci.nocookechem.comchemicalbook.com Its functional groups offer distinct points for chemical modification, enabling chemists to synthesize a library of derivative compounds for biological screening. chemimpex.com The presence of the nitro group, in particular, facilitates various nucleophilic substitution reactions, paving the way for the development of fused heterocyclic systems and other complex bioactive molecules. mdpi.com

The utility of this compound and its close analogs as precursors is evident across multiple therapeutic fields. The 2-aminopyridine (B139424) structure is a recognized pharmacophore, and its incorporation into larger molecules is a common strategy in drug design to elicit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net

The compound and its derivatives are instrumental in the synthesis of agents targeting the central nervous system (CNS). chemimpex.com Malfunctions of α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are implicated in neurological conditions like schizophrenia and epilepsy. nih.gov Researchers have synthesized potent antagonists for the transmembrane AMPA receptor regulatory protein (TARP) γ-8, a subunit of AMPARs. nih.gov In one synthetic pathway, the closely related compound 2-chloro-6-methyl-3-nitropyridine (B1586791) was used as a key intermediate to build the core structure of these TARP γ−8 inhibitors. nih.gov

Furthermore, derivatives of 2-amino-6-methylpyridine (B158447) have been used to create antagonists for the glycine/NMDA receptor, another critical target in the CNS. google.com For instance, chlorination and subsequent nitration of 2-amino-6-methylpyridine yields 2-amino-5-chloro-6-methyl-3-nitropyridine, a direct precursor for 8-aza-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a compound investigated for its role as a glycine/NMDA receptor antagonist. google.com

Pyridine (B92270) derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. mdpi.comnih.gov Synthetic pyridine derivatives incorporating the nitropyridine scaffold have been investigated for their potential as anti-inflammatory, antibacterial, and antiviral agents. ontosight.ai The electron-withdrawing nature of the nitro group can significantly influence a compound's interaction with biological targets. ontosight.ai

Research has shown that 2-aminopyridine moieties are key components in drugs with anti-inflammatory properties. researchgate.net Specifically, related compounds like 2-amino-3-nitropyridine (B1266227) serve as precursors for pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, classes of molecules explored for their therapeutic potential. researchgate.net In the realm of antimicrobial agents, studies on nitropyridinecarboxamides, which are isomers of the potent anticoccidial agent 5-nitronicotinamide, have demonstrated activity against Eimeria tenella. nih.gov One such active compound, 3-Nitropyridine-2-carboxamide, was synthesized from 2-methyl-3-nitropyridine. nih.gov

The nitropyridine framework is a recurring motif in the design of novel anticancer agents. mdpi.com Derivatives of 2-aminopyridine have been effectively incorporated into molecules showing antitumoral activity. researchgate.net Research into nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from the related 2-amino-5-nitropyridine (B18323), has yielded compounds with potent anticancer properties. nih.gov The general class of pyridine derivatives, including those synthesized from this compound, is explored for its potential in developing new anticancer therapies. mdpi.comnih.govontosight.ai

Nitropyridine derivatives serve as crucial intermediates in the synthesis of potent enzyme inhibitors, which are vital for treating a variety of diseases. mdpi.com

Janus Kinase 2 (JAK2) Inhibitors: Potent inhibitors of JAK2, a non-receptor tyrosine kinase, have been synthesized using nitropyridine precursors. mdpi.comnih.gov For example, starting from 2-amino-3-methylpyridine (B33374), a series of sulfamides were developed that inhibited JAK2 with IC50 values in the low micromolar range. mdpi.comnih.gov

Glycogen Synthase Kinase-3 (GSK3) Inhibitors: A novel series of heterocyclic compounds that inhibit GSK3 were synthesized using a multi-step process involving a nitropyridine intermediate. mdpi.comnih.gov In this synthesis, 2,6-dichloro-3-nitropyridine (B41883) was reacted to form a key intermediate, which was later coupled with 2-amino-6-chloro-3-nitropyridine (B151482) to yield the final GSK3 inhibitors. mdpi.comnih.gov The most active compound from this series, featuring a 2,4-dichlorophenyl group, demonstrated an IC50 of 8 nM. mdpi.comnih.gov

Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases. mdpi.com The synthesis was achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, followed by further modifications. mdpi.com

Enzyme TargetPrecursor ClassReported Activity (IC50)Reference
Janus Kinase 2 (JAK2)Nitropyridine-derived sulfamides8.5–12.2 µM mdpi.comnih.gov
Glycogen Synthase Kinase-3 (GSK3)Nitropyridine-derived heterocyclic compounds8 nM (most active derivative) mdpi.comnih.gov
Urease3-Nitropyridylpiperazine derivativesActivity evaluated mdpi.com

Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug discovery. The this compound scaffold is utilized in such studies to probe how chemical modifications influence efficacy and interaction with biological targets. mdpi.com

Researchers have synthesized and characterized derivatives like 2-N-phenylamino-3-nitro-6-methylpyridine to investigate how the positioning of substituents affects the molecule's structural architecture and photophysical properties. mdpi.comnih.gov By comparing isomers, such as 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine, scientists can gain insights into the steric and electronic effects of the methyl group's location on the pyridine ring. mdpi.com These studies, often combining synthesis with X-ray crystallography and theoretical DFT calculations, provide crucial information for designing more potent and selective therapeutic agents. mdpi.comresearchgate.net The conformational analysis of related molecules, like 2-amino-6-methoxy-3-nitropyridine (B1334430), further helps in predicting the molecular features that contribute to potential biomedical applications. researchgate.net

Intermediate in Drug Synthesis for Diverse Therapeutic Areas

Contributions to Agrochemical Research

The structural characteristics of this compound make it a valuable intermediate in the development of modern agrochemicals. chemimpex.com

Precursor Compounds for Pesticide and Herbicide Development

This compound is a key starting material in the synthesis of novel pesticides and herbicides. chemimpex.comchemimpex.com Its pyridine ring, substituted with amino, methyl, and nitro groups, offers multiple reactive sites for chemical modification. chemimpex.com This allows for the creation of a diverse library of compounds that can be screened for potent and selective activity against various pests and weeds. For instance, it can be a precursor for compounds that inhibit essential enzymes in pests or interfere with critical biological pathways, leading to effective pest control solutions. The development of herbicides from this precursor is also an active area of research, with a focus on creating agents that can be used for crop protection. mdpi.comgoogle.com The versatility of this compound as a building block contributes to the ongoing efforts to improve agricultural productivity and sustainability. chemimpex.com

Utilization in Materials Science and Functional Materials

The unique electronic and structural properties of this compound have led to its exploration in the field of materials science for the creation of advanced functional materials. chemimpex.com

Components for Polymers and Coatings

In the realm of materials science, this compound is investigated for its potential to be incorporated into polymers and coatings. Its presence in a polymer backbone can enhance the thermal stability, durability, and chemical resistance of the resulting material. chemimpex.com Recent studies have shown that dyes derived from related 2-N-phenylamino-3-nitro-6-methylpyridine can be successfully integrated into chitosan-based polymer films, indicating the potential for these types of compounds in creating functional and colored materials. nih.gov

Ligands in Organometallic Chemistry

The nitrogen atom of the pyridine ring and the amino group in this compound can act as coordination sites for metal ions, making it a useful ligand in organometallic chemistry. nih.gov The resulting metal complexes are of interest for their potential catalytic activities and unique electronic properties. Research into related nitropyridine derivatives has shown their ability to form stable complexes with various metal ions, including copper(II), zinc(II), and nickel(II). mdpi.com These complexes have been studied for a range of applications, leveraging the interplay between the metal center and the electronic character of the nitropyridine ligand. mdpi.com

Integration into High Energy Density Materials (HEDMs)

Theoretical studies have suggested that nitropyridine derivatives, including this compound, are of interest as potential components of high-energy-density materials (HEDMs). journalijar.com The presence of the nitro group, a well-known energetic functional group, combined with the pyridine backbone, can contribute to a high heat of formation and good oxygen balance, which are desirable characteristics for energetic materials. Computational studies, such as those using Hartee Fock (HF) and density functional theory (DFT) methods, have been employed to investigate the molecular structure and electronic properties of this compound to assess its potential in this field. journalijar.com

Design of Fluorescent Molecules and Tunable Photophysical Properties

Derivatives of this compound have been synthesized and studied for their fluorescent properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring creates a push-pull system, which can lead to interesting photophysical behaviors, including fluorescence. mdpi.com The position of the methyl group can modulate the structural and photophysical properties of these isomers. mdpi.com For example, studies on 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine have demonstrated how the methyl group's placement influences their crystal structure and luminescence. mdpi.com Furthermore, research on related 2-(2-arylvinyl)-3-nitropyridines has shown them to be fluorescent molecules whose quantum yield is dependent on the acidity of the medium, highlighting the potential for creating tunable optical materials. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O₂ sigmaaldrich.comnih.gov
Molecular Weight 153.14 g/mol sigmaaldrich.comnih.gov
CAS Number 21901-29-1 sigmaaldrich.comnih.gov
Melting Point 153-155 °C sigmaaldrich.com
Form Solid sigmaaldrich.com
Solubility Slightly soluble in water fishersci.comfishersci.be

Application in Crystal Engineering for Tailored Solid-State Properties

The molecular architecture of this compound makes it a compound of significant interest in the field of crystal engineering, where the precise control of intermolecular interactions is used to design solid materials with specific, desirable properties. The presence of hydrogen bond donors (the amino group) and acceptors (the nitro group and the pyridine nitrogen) allows for the formation of predictable supramolecular synthons, which are reliable structural motifs in crystal design. nih.govusm.my

Research into related aminonitropyridine structures demonstrates their capacity to form robust hydrogen-bonded assemblies. For instance, studies on the derivatives of 2-amino-4-methyl-3-nitropyridine (B139313) have shown that its crystal structure is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, leading to layered arrangements with dimeric motifs. researchgate.net Similarly, cocrystals of 2-amino-3-nitropyridine with various carboxylic acids are readily formed due to strong intermolecular hydrogen bonding. nih.gov This ability to form cocrystals is a key strategy in crystal engineering to modify the physicochemical properties of materials, such as solubility and stability. nih.gov

Table 1: Crystallographic and Structural Data of a Related Nitropyridine Derivative This table presents data for 2-N-phenylamino-3-nitro-6-methylpyridine, a derivative illustrating the structural characteristics relevant to crystal engineering.

ParameterValueReference
Crystal SystemMonoclinic mdpi.comnih.gov
Space GroupP2₁/n mdpi.comnih.gov
Molecules per Unit Cell (Z)4 mdpi.comnih.gov
ConformationNon-planar mdpi.comnih.gov
Dihedral Angle (Pyridine Ring to Nitro Group)10.30(12)° mdpi.com
Key Intermolecular InteractionsHydrogen Bonding mdpi.comnih.gov

Studies on Surface Adsorption (e.g., on graphene)

The study of surface adsorption of molecules like this compound, particularly on novel materials such as graphene, is an emerging area of research driven by potential applications in electronics and sensor technology. While direct experimental studies on the adsorption of this compound onto graphene are not extensively documented, theoretical investigations into analogous molecular systems provide significant insights into the expected behavior.

Computational studies using Density Functional Theory (DFT) are a primary method for exploring the interactions between organic molecules and graphene surfaces. researchgate.net Research on similar heterocyclic compounds, such as nitropyridine derivatives, indicates that adsorption is typically governed by non-covalent interactions. researchgate.netbohrium.com These interactions would likely include π-π stacking between the pyridine ring of the molecule and the hexagonal structure of the graphene sheet, as well as hydrogen bonding between the molecule's amino group and any functional groups or defects on the graphene surface.

For example, DFT simulations of the adsorption of other amine-containing aromatic molecules on graphene and fullerene have detailed the binding energies, optimal adsorption geometries, and the nature of the non-covalent interactions that stabilize the molecule-surface complex. researchgate.net Such studies can predict whether the adsorption is physisorption (weak, van der Waals forces) or chemisorption (stronger, covalent bonding) and how the electronic properties of both the molecule and the surface are altered upon interaction. researchgate.net The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring of this compound suggests a complex electronic profile that could lead to distinct adsorption characteristics, making it a candidate for theoretical and experimental surface science studies. researchgate.netnih.gov

Analytical Chemistry Applications

This compound is reported to serve as a reagent in various analytical methodologies. chemimpex.com Its chemical structure, featuring reactive amino and nitro functional groups, allows it to be used in laboratory settings for the detection and quantification of other chemical compounds. chemimpex.com The compound's defined reactivity enables its use in developing reliable analytical methods. chemimpex.com While cited as a reagent in this capacity, detailed, peer-reviewed research outlining specific protocols, such as the precise analytes it is used to detect or the instrumental techniques involved, are not widely available in the surveyed literature. Chemical suppliers list it for this purpose, indicating its role as a tool within broader analytical schemes. chemimpex.com

Future Perspectives and Research Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

A primary challenge in pyridine (B92270) chemistry is achieving precise control over the position of substituents (regioselectivity) and their three-dimensional orientation (stereoselectivity). acs.org While general methods for synthesizing nitropyridines exist, the development of methodologies that are both highly selective and efficient for complex derivatives remains a significant goal.

Future research will likely focus on:

Transition-Metal Catalysis: Ruthenium-catalyzed cross-coupling reactions have shown promise in the highly regioselective synthesis of 2-aminobuta-1,3-diene derivatives from ynamides and ethylene. nih.gov Adapting such catalytic systems to functionalize the 2-Amino-6-methyl-3-nitropyridine core could provide novel pathways to complex architectures. Palladium-catalyzed C-H alkylation of pyridine N-oxides is another avenue, though it may proceed through radical mechanisms that require careful control to ensure selectivity. beilstein-journals.org

Novel Ring Transformation Reactions: Three-component ring transformations (TCRT) offer a practical route to 3-substituted 5-nitropyridines from precursors like 3,5-dinitro-2-pyridone, aldehydes, and an ammonium (B1175870) source. acs.org This method's value lies in its simplicity and the ease with which the substituent at the 3-position can be varied by changing the aldehyde. acs.org Further development of such multi-component strategies could yield libraries of 2,3,6-substituted pyridines with high efficiency.

Chemoenzymatic and Biotransformation Approaches: The use of microorganisms and enzymes offers a green alternative for selective functionalization. For instance, the fungus Cunninghamella elegans has been used to hydroxylate 2-amino-4-methyl-3-nitropyridine (B139313) at various positions, producing new compounds. researchgate.net Similarly, chemoenzymatic methods have been developed for the synthesis of complex amino acids, demonstrating the potential for enzymes to catalyze stereoselective transformations on pyridine-containing molecules. acs.org Exploring enzymes that can act on the this compound substrate could unlock pathways to chiral derivatives that are otherwise difficult to access.

Interactive Table: Synthetic Methodologies for Pyridine Derivatives
MethodologyKey FeaturesPotential Application to this compoundReferences
Ruthenium-Catalyzed Coupling High regioselectivity for C-C bond formation.Synthesis of diene-substituted derivatives. nih.gov
Three-Component Ring Transformation One-pot synthesis of 3-substituted 5-nitropyridines.Efficiently create analogs with diverse substituents. acs.org
Microbial Biotransformation Regioselective hydroxylation and oxidation.Generation of novel hydroxylated or N-oxide derivatives. researchgate.net
Palladium-Catalyzed C-H Alkylation Direct functionalization of C-H bonds.Introduction of alkyl groups at specific positions. beilstein-journals.org

In-depth Mechanistic Studies of Novel Pyridine Functionalizations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The functionalization of the electron-deficient pyridine ring is often complex and does not follow typical electrophilic aromatic substitution pathways. ntnu.no

Key areas for mechanistic investigation include:

Nitration Mechanisms: The nitration of pyridines with dinitrogen pentoxide is a complex process. ntnu.no Studies suggest it involves the formation of an N-nitropyridinium nitrate (B79036) intermediate, followed by nucleophilic attack and a researchgate.netntnu.no sigmatropic shift of the nitro group. ntnu.no Detailed computational and experimental studies on substituted pyridines like this compound are needed to elucidate how the existing substituents influence this mechanism.

C–H Functionalization Pathways: Metal-catalyzed C-H functionalization is a powerful tool, but the precise mechanisms are often debated. beilstein-journals.org For example, some palladium-catalyzed alkylations may proceed via a radical-type mechanism, while copper-catalyzed reactions can involve a Cu-carbene migratory insertion. beilstein-journals.org Understanding these pathways through kinetic studies, intermediate trapping, and DFT calculations will enable better catalyst design and reaction control.

Halogen Bonding in Catalysis: Recent work has proposed that halogen bonding interactions between a pyridine's nitrogen and a fluorine source like Selectfluor can facilitate radical fluorination reactions. escholarship.org Investigating whether the nitrogen atoms in this compound can participate in similar non-covalent interactions could open new avenues for selective functionalization.

Rational Design and Synthesis of this compound-Based Compounds with Enhanced Biological Efficacy

This compound and related structures are valuable scaffolds in drug discovery. chemimpex.comfishersci.be Rational design, often guided by computational modeling, aims to create new molecules with improved potency, selectivity, and pharmacological profiles.

Future research efforts will likely concentrate on:

Targeting Protein-Protein Interactions: Derivatives of 3-nitropyridine (B142982) have been identified as inhibitors of Heat Shock Factor 1 (HSF1), a key protein in cancer. mdpi.comresearchgate.net The inhibitor KRIBB11, for example, utilizes the nitro group's oxygen atoms to form stabilizing hydrogen bonds within the HSF1 binding pocket. mdpi.comresearchgate.net The rational design of Proteolysis Targeting Chimeras (PROTACs) by linking a KRIBB11 analogue to an E3 ligase ligand represents a cutting-edge strategy for anticancer drug development. researchgate.net

Epigenetic Modulators: Quantitative Structure-Activity Relationship (QSAR) models have been used to guide the design of novel inhibitors for DNA methyltransferase 1 (DNMT1), an important epigenetic target. nih.gov These studies have shown that nitropyridine-containing compounds can exhibit significant inhibitory activity, which can be predicted and optimized using computational approaches. nih.gov

GPCR Ligands: The pyridine nucleus is central to ligands targeting G protein-coupled receptors (GPCRs). nih.gov Starting from a nitropyridine derivative, dualsteric ligands for the cannabinoid receptor 2 (CB2R) have been designed and synthesized, demonstrating anti-inflammatory and antinociceptive activity. nih.gov This highlights the potential for using this compound as a starting point for developing selective modulators of GPCR signaling pathways.

Interactive Table: Biologically Active Compounds Based on Nitropyridine Scaffolds
Compound ClassBiological TargetDesign StrategyKey Structural FeatureReferences
KRIBB11 Analogues HSF1Rational Design, PROTACs3-Nitropyridine core for H-bonding mdpi.comresearchgate.net
DNMT1 Inhibitors DNMT1QSAR-driven designOxazole and nitrophenyl rings nih.gov
CB2R Ligands Cannabinoid Receptor 2Dualsteric/Bitopic Ligand DesignNitropyridine derivative as a starting scaffold nih.gov

Exploration of Emerging Applications in Smart Materials and Nanotechnology

The unique electronic and optical properties of nitropyridine derivatives make them attractive candidates for applications beyond biology and medicine. mdpi.comnih.gov Their exploration in smart materials and nanotechnology is a rapidly emerging field.

Promising research directions include:

Nonlinear Optical (NLO) Materials: The combination of electron-donating (amino) and electron-withdrawing (nitro) groups on the pyridine ring can lead to significant molecular hyperpolarizability, a key property for NLO materials used in optoelectronics and photonics.

Luminescent Materials and Sensors: Studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have revealed interesting photophysical behaviors, with potential for use in optoelectronics. mdpi.comnih.gov Furthermore, copper(I) clusters synthesized with 5-nitropyridine-2-thiol ligands exhibit near-infrared (NIR) emission, a highly sought-after property for bio-imaging and sensing applications. acs.orgnih.gov The specific properties of these materials are dictated by the structure of the ligand and the resulting metal cluster. nih.gov

Functional Polymers and Coatings: The chemical properties of this compound make it a candidate for incorporation into advanced polymers and coatings to enhance durability and performance. chemimpex.com

Synergistic Integration of Computational and Experimental Research for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For a complex molecule like this compound, this integrated approach is essential for predicting properties and guiding discovery.

Key aspects of this synergy include:

Predicting Reaction Outcomes: Computational chemistry, particularly Density Functional Theory (DFT), can model reaction pathways and transition states, helping to predict the regioselectivity of functionalization reactions and explain complex mechanisms like the researchgate.netntnu.no sigmatropic shift in pyridine nitration. ntnu.no

Characterizing Molecular Properties: DFT calculations are invaluable for interpreting experimental data. They can be used to simulate vibrational spectra (IR and Raman) and electronic spectra (UV-Vis), correlating a molecule's structure with its observed spectroscopic and photophysical properties. mdpi.comnih.govresearchgate.net For example, DFT and TD-DFT calculations have been used to unravel the nature of the emissive triplet excited states responsible for the NIR emission in copper-nitropyridine clusters. nih.gov

Structure-Activity Relationship Modeling: Computational methods like QSAR allow researchers to build predictive models that link a molecule's structural features to its biological activity. nih.gov This enables the in silico design and screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Amino-6-methyl-3-nitropyridine, and how should experimental data be validated?

Answer: The compound should be characterized using FTIR and FT-Raman spectroscopy to analyze vibrational modes of functional groups (e.g., nitro, amino, methyl). Experimental spectra must be compared with B3LYP/6-311++G or B3PW91/cc-pVTZ computational models to validate assignments . Key steps include:

  • Recording spectra in solid-state or solution phases.
  • Assigning peaks based on group vibrations (e.g., nitro symmetric/asymmetric stretching at 1350–1550 cm⁻¹).
  • Calculating force fields and scaling factors to minimize deviations between experimental and theoretical data .

Q. Table 1: Key Vibrational Assignments

Functional GroupExperimental Range (cm⁻¹)Computational ModelDeviation (%)
NO₂ (asymmetric)1520–1550B3LYP/6-311++G≤2.5
NH₂ (stretching)3300–3450B3PW91/cc-pVTZ≤3.0

Q. What are the key safety considerations when handling this compound in laboratory settings?

Answer: The compound is classified as acute toxicity category 4 (oral) and respiratory sensitizer category 1 . Key precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Storing in combustible solids (storage code 11) away from oxidizers .
  • Implementing emergency protocols for spills (e.g., water rinsing for skin/eyes, avoiding induction of vomiting if ingested) .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to study the electronic structure of this compound, and which functionals are most appropriate?

Answer: DFT studies should incorporate exact exchange terms (e.g., hybrid functionals like B3LYP) to improve accuracy in predicting thermochemical properties. Methodological steps include:

  • Selecting basis sets (e.g., 6-311++G** for geometry optimization, cc-pVTZ for energy calculations).
  • Validating against experimental data (e.g., ionization potentials, bond dissociation energies) .
  • Using Colle-Salvetti correlation-energy functionals to account for electron density gradients and local kinetic energy .

Q. Table 2: Performance of DFT Functionals

FunctionalAverage Deviation (kcal/mol)Applicability
B3LYP2.4Thermochemistry, vibrational modes
B3PW913.2Electron density mapping
LSDA (gradient-only)>5.0Limited to preliminary screening

Q. What methodologies are effective in resolving discrepancies between experimental vibrational spectra and computational predictions for this compound?

Answer: Discrepancies arise from anharmonic effects or solvent interactions absent in gas-phase calculations. Strategies include:

  • Applying scaling factors (0.96–0.98) to theoretical frequencies .
  • Conducting conformational analysis to identify dominant molecular geometries influencing spectral profiles .
  • Iteratively refining computational models by comparing multiple functionals (e.g., B3LYP vs. B3PW91) .

Q. How can the nitro group’s electronic effects influence the reactivity of this compound in substitution reactions?

Answer: The meta-directing nitro group deactivates the pyridine ring, favoring electrophilic substitution at the 4-position . Experimental design should:

  • Monitor reaction pathways using HPLC or GC-MS to track intermediate formation.
  • Compare reactivity with analogs (e.g., 2-chloro-6-methyl-3-nitropyridine) to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Answer: Contradictions may stem from polymorphism or impurities . Mitigation steps:

  • Repurifying samples via recrystallization (e.g., ethanol/water) and verifying purity with HPLC .
  • Cross-referencing data with NIST standards or high-purity commercial samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.